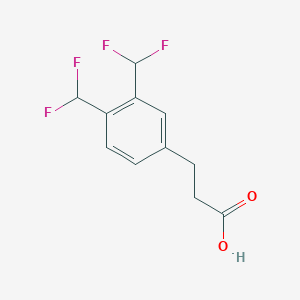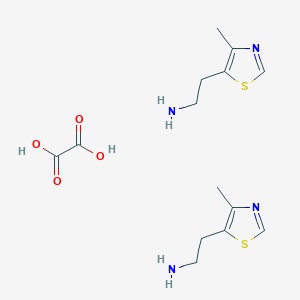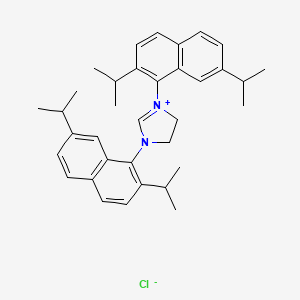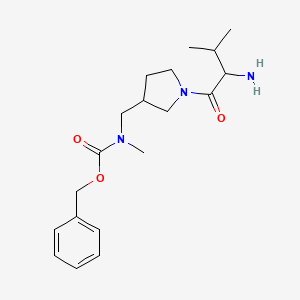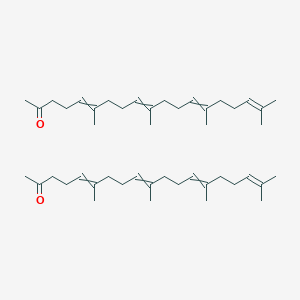
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one, also known as teprenone, is a non-cyclic polyisoprenoid compound. It is a methyl ketone and a terpene ketone, containing a geranylgeranyl group. This compound is known for its various biological activities, including anti-ulcer, cardioprotective, hepatoprotective, nephroprotective, and neuroprotective properties .
準備方法
Synthetic Routes and Reaction Conditions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one can be synthesized from geraniol or 6-methyl-5(E)-hepten-2-one in six steps. The key step in both syntheses involves the condensation of a phenyl sulfone compound and an allylic chloride . The reaction conditions typically include the use of specific reagents and solvents to facilitate the condensation and subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve high yields.
化学反応の分析
Types of Reactions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
作用機序
The mechanism of action of 6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves the induction of heat shock proteins (HSPs), particularly HSP70 . These proteins play a crucial role in protecting cells from stress-induced damage. The compound activates the transcription of HSP genes, leading to increased expression of HSPs, which in turn provide cytoprotection and anti-inflammatory effects .
類似化合物との比較
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific structure and biological activities. Similar compounds include:
Geranylgeranylacetone: An isomer of teprenone with similar biological activities.
Pseudoionone homologs: Related compounds with similar synthetic routes and chemical properties.
Vitamin K derivatives: Compounds with similar synthetic steps and biological relevance.
These similar compounds share some structural and functional similarities with this compound but differ in their specific applications and biological effects.
特性
分子式 |
C46H76O2 |
|---|---|
分子量 |
661.1 g/mol |
IUPAC名 |
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |
InChIキー |
DJAHKBBSJCDSOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)
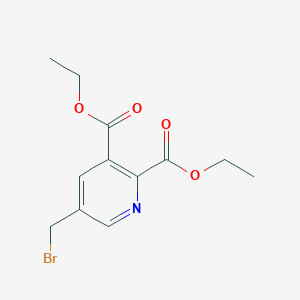
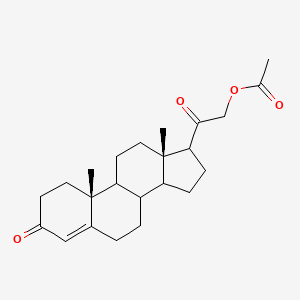
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
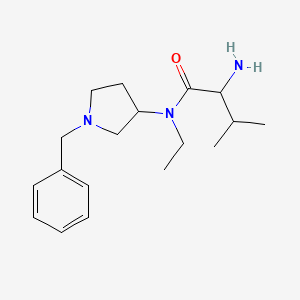
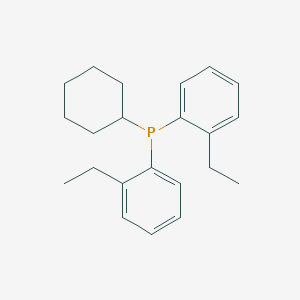
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)

![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
